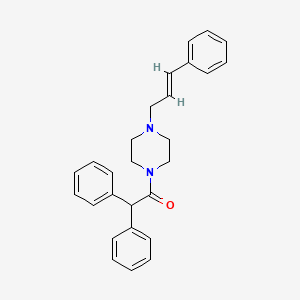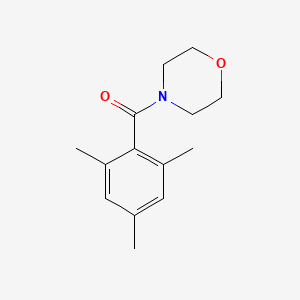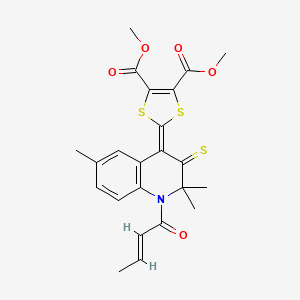
1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a diphenylacetyl group and a phenylpropenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine typically involves the following steps:
Formation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with thionyl chloride to form diphenylacetyl chloride.
Acylation of Piperazine: The diphenylacetyl chloride is then reacted with piperazine to form 1-(diphenylacetyl)piperazine.
Allylation: The final step involves the reaction of 1-(diphenylacetyl)piperazine with cinnamyl chloride (3-phenyl-2-propen-1-yl chloride) under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The phenylpropenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group in the diphenylacetyl moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves its interaction with specific molecular targets. The diphenylacetyl group may interact with enzymes or receptors, modulating their activity. The phenylpropenyl group can enhance the compound’s binding affinity and specificity. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(diphenylacetyl)piperazine: Lacks the phenylpropenyl group, resulting in different biological activities.
4-(3-phenyl-2-propen-1-yl)piperazine: Lacks the diphenylacetyl group, affecting its chemical reactivity and biological properties.
1-(benzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine: Similar structure but with a benzoyl group instead of a diphenylacetyl group.
Uniqueness
1-(diphenylacetyl)-4-(3-phenyl-2-propen-1-yl)piperazine is unique due to the presence of both diphenylacetyl and phenylpropenyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2,2-diphenyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O/c30-27(26(24-14-6-2-7-15-24)25-16-8-3-9-17-25)29-21-19-28(20-22-29)18-10-13-23-11-4-1-5-12-23/h1-17,26H,18-22H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLUWNBNMGQBKI-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-tert-butyl-2-phenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5347725.png)
![(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5347726.png)

![4-[[(2-Methylphenyl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B5347733.png)
![6-methyl-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5347745.png)


![5-(4-BENZYLPIPERAZIN-1-YL)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5347761.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5347771.png)
![2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid](/img/structure/B5347776.png)
![2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline](/img/structure/B5347783.png)
![2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5347792.png)
![{2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5347807.png)
![1-(2,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5347814.png)
